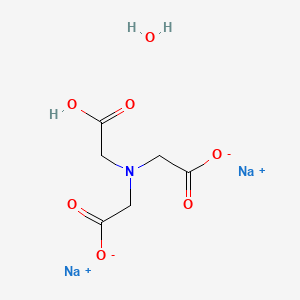

Disodium nitrilotriacetate monohydrate

Description

Industrial Scale Synthesis of Nitrilotriacetic Acid Salts

The commercial production of nitrilotriacetic acid and its salts has evolved since it was first synthesized in 1862. nih.gov While early methods were superseded by more cost-effective processes for compounds like EDTA, the development of efficient manufacturing techniques has made NTA and its salts competitive for many uses. nih.gov

The most prominent industrial method for synthesizing NTA salts is the reaction of ammonia, formaldehyde, and a cyanide source, such as hydrogen cyanide or sodium cyanide, in an aqueous solution with sodium hydroxide (B78521). nih.govwikipedia.orgmatcochemicals.com This process, a variation of the Strecker synthesis, results in the formation of the trisodium (B8492382) salt, which is typically isolated from the aqueous solution as the monohydrate (Na₃NTA·H₂O). nih.gov This form can then be acidified to produce other salt forms, like disodium (B8443419) nitrilotriacetate, or the free acid. nih.gov

Older, less common routes for NTA production include the alkylation of ammonia using chloroacetic acid and the oxidation of triethanolamine (B1662121). wikipedia.org The triethanolamine route involves heating it in the presence of an alkali metal hydroxide (like sodium hydroxide) and a cadmium or zinc oxide catalyst. google.comgoogle.com While effective, this method often requires high temperatures and pressures. patsnap.com

A patented "clean technique" has been developed to avoid the use of highly toxic cyanide compounds. This method utilizes ammonia water, sodium hydroxide, and hydroxyacetonitrile as the primary raw materials. The process involves the hydrolysis of the intermediates under heat to yield an aqueous solution of sodium nitrilotriacetate, which can achieve product purity of over 99%. patsnap.comgoogle.com

The choice of synthesis route often depends on factors like raw material availability, cost, and safety requirements associated with handling precursors like hydrogen cyanide. patsnap.com

| Synthesis Method | Primary Reactants | Key Conditions/Catalysts | Primary Product Form |

|---|---|---|---|

| Cyanomethylation (Strecker Synthesis) | Ammonia, Formaldehyde, Sodium Cyanide/Hydrogen Cyanide, Sodium Hydroxide | Aqueous solution | Trisodium Nitrilotriacetate Monohydrate |

| Alkylation of Ammonia | Ammonia, Chloroacetic Acid | - | Nitrilotriacetic Acid (then neutralized) |

| Oxidation of Triethanolamine | Triethanolamine, Sodium Hydroxide | Cadmium Oxide or Zinc Oxide catalyst; High temperature (150-300°C) | Alkali Metal Salts of NTA |

| Hydroxyacetonitrile Process | Ammonia water, Sodium Hydroxide, Hydroxyacetonitrile | Hydrolysis under heating | Sodium Nitrilotriacetate solution |

Purity and Structural Variations in Commercial and Research-Grade NTA Compounds

The purity of NTA compounds, including disodium nitrilotriacetate monohydrate, is critical for their intended applications and is categorized into different grades, such as technical, reagent, and high-purity research grades. tilleydistribution.comjk-sci.com

Commercial and Technical Grade: Commercial-grade NTA salts, often sold as the trisodium salt monohydrate, typically have a purity of 98.5% or higher. nih.gov These grades are suitable for industrial applications like detergents, water treatment, and metal cleaning. nih.govalliancechemical.com Impurities in commercial products can include unreacted starting materials and byproducts from the synthesis process. Analysis of commercial trisodium nitrilotriacetate monohydrate has identified impurities such as iminodiacetic acid (a precursor or byproduct), sodium hydroxide, sodium carbonate, and trace amounts of cyanide and formaldehyde. nih.gov NTA itself can also be present as an impurity in the production of other chelating agents like EDTA. wikipedia.org

Research and Reagent Grade: Research and reagent-grade NTA compounds are characterized by much higher purity levels, often exceeding 99% or 99.5%. nih.govsigmaaldrich.com These grades are essential for laboratory applications, such as complexometric titrations, and for highly sensitive uses like protein purification via His-tag methods. wikipedia.org The specifications for reagent-grade NTA are stringent, with maximum allowable limits for various metal ions (e.g., iron, calcium, sodium) and other anions like chloride and sulfate. nih.gov Analytical techniques such as gas chromatography and polarography are used to confirm the purity and quantify trace contaminants in these high-grade materials. eurolab.net

Structural Variations: The primary structural variations in these compounds relate to the degree of neutralization (monosodium, disodium, or trisodium salt) and the presence of water of crystallization. nih.gov this compound is one specific form. drugfuture.com The trisodium salt is commonly isolated from aqueous synthesis as a stable monohydrate. nih.gov The formation of a specific hydrate can depend on crystallization conditions, such as temperature and solvent. nih.govresearchgate.net While stoichiometric hydrates like the monohydrate are common, the interaction with water can be complex, potentially leading to non-stoichiometric hydrates under certain conditions. nih.gov

| Grade | Typical Purity | Common Impurities | Primary Applications |

|---|---|---|---|

| Technical Grade | ~85-95% | Iminodiacetic acid, unreacted precursors, byproducts | Industrial cleaning, large-scale water treatment |

| Commercial Grade | ≥98.5% | Sodium hydroxide, sodium carbonate, trace metals, iminodiacetic acid | Detergents, boiler water treatment, metal finishing |

| Reagent Grade (ACS) | ≥99.5% | Strict limits on metal ions (Ca, Fe, Na) and anions (Cl, SO₄) | Analytical chemistry, complexometric titrations |

| Research/High-Purity Grade | ≥99% | Minimal to non-detectable levels of contaminants | Protein purification (His-tag), sensitive biochemical assays |

Structure

3D Structure of Parent

Properties

CAS No. |

23255-03-0 |

|---|---|

Molecular Formula |

C6H9NNa2O7 |

Molecular Weight |

253.12 g/mol |

IUPAC Name |

disodium;2-[carboxylatomethyl(carboxymethyl)amino]acetate;hydrate |

InChI |

InChI=1S/C6H9NO6.2Na.H2O/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;;1H2/q;2*+1;/p-2 |

InChI Key |

GVFFJAGZCMFNEI-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+] |

Origin of Product |

United States |

Advanced Coordination Chemistry and Metal Complexation Studies

Ligand Properties and Coordination Modes of Nitrilotriacetate

Nitrilotriacetate is recognized as a tetradentate ligand, capable of binding to a central metal ion through the nitrogen atom and the oxygen atoms of the three carboxylate groups. mdpi.com This binding results in the formation of robust chelate complexes. nih.gov

The complexation behavior of NTA in aqueous solutions is intricately linked to pH due to the protonation of its carboxylate groups. nih.gov The extent of protonation varies with the pH of the solution, which in turn competes with the complexation of metal ions. nih.gov The acid dissociation constants (pKa) for nitrilotriacetic acid are pKa₁ = 1.89, pKa₂ = 2.49, and pKa₃ = 9.73. nih.gov

The speciation of NTA, or the distribution of its different protonated forms in solution, is a critical factor governing its interaction with metal ions. For instance, a study on phosphonic derivatives of NTA highlighted that the elaboration of potentiometric data allows for the determination of the most likely speciation models, which typically include species with a 1:1 metal-to-ligand ratio. acs.org The precise concentrations of all species involved in the equilibria between a metal like iron (Fe³⁺) and NTA can be determined across a wide pH range (2-12). researchgate.netnih.gov Understanding these equilibria is essential for predicting the behavior of NTA in various chemical and biological systems.

The coordination of NTA to a metal ion typically results in the formation of three five-membered chelate rings. researchgate.net A chelate ring is formed when a multidentate ligand binds to a metal center. libretexts.org The formation of these stable ring structures, known as the chelate effect, enhances the thermodynamic stability of the resulting metal complex compared to complexes with monodentate ligands. wikipedia.org

The geometry of the resulting metal complex dictates the stereochemistry. For many metal-NTA complexes, a slightly distorted octahedral configuration is observed. atlantis-press.com For example, in a mixed-metal complex involving nickel, the nickel center was found to be hexa-coordinated by six nitrogen atoms from two NTA-derived ligands in an octahedral geometry. atlantis-press.com Similarly, infrared spectroscopy studies on divalent-metal nitrilotriacetate complexes suggested an octahedral structure where the ligand is in a cis- position. researchgate.net The preferred bond angles within the chelate ring are influenced by the coordination geometry of the metal ion; octahedral metals typically prefer L-M-L (ligand-metal-ligand) bond angles of 90°. libretexts.org

Quantitative Analysis of Metal-Nitrilotriacetate Complex Stability

The strength of the interaction between a metal ion and the NTA ligand is quantified by the stability constant, also known as the formation constant. wikipedia.org This equilibrium constant provides a measure of the concentration of the complex in solution. scispace.com

The stability constants for NTA with various metal ions have been determined, revealing a wide range of complex strengths. The strongest complexes are formed with highly charged ions like Fe³⁺ and Hg²⁺, while weaker complexes are formed with alkaline earth metals such as Ca²⁺ and Mg²⁺. nih.gov

| Metal Ion | Log β |

| Mg²⁺ | 5.41 |

| Ca²⁺ | 6.41 |

| Mn²⁺ | 7.44 |

| Fe²⁺ | 8.83 |

| Co²⁺ | 10.38 |

| Zn²⁺ | 10.67 |

| Cd²⁺ | 9.54 |

| Pb²⁺ | 11.39 |

| Ni²⁺ | 11.53 |

| Cu²⁺ | 12.96 |

| Fe³⁺ | 15.87 |

| Hg²⁺ | 14.6 |

| Data sourced from Martell & Smith, 1974; Anderson et al., 1985 as cited in nih.gov |

The stability of metal-NTA complexes is highly dependent on the pH of the solution. acs.org At low pH, protonation of the NTA ligand competes with metal ion binding, which can lead to the dissociation of the complex. nih.govresearchgate.net Conversely, at higher pH values, the formation of metal hydroxide (B78521) species can compete with NTA complexation. nih.gov Studies on the iron(III)-NTA complex have shown that its stability is affected by the Fe:NTA ratio and total concentrations, with dilute solutions and those with an excess of NTA showing higher stability. researchgate.netnih.gov

The presence of other chelating agents or competing ligands can also shift the complexation equilibrium. acs.org For instance, ligands such as EDTA or imidazole (B134444) can displace NTA from a metal complex, a principle often utilized in the regeneration of NTA-based materials for applications like protein purification. mdpi.comnih.gov The complexation of NTA with metals like Co(II) and Zn(II) can be prevented in phosphate (B84403) buffers due to the precipitation of metal phosphates, which removes the metal ions from the solution and leaves NTA uncomplexed. nih.gov

Spectroscopic and Structural Characterization of Metal Nitrilotriacetate Complexes

A variety of spectroscopic and analytical techniques are employed to characterize the structure and bonding in metal-NTA complexes. Infrared (IR) spectroscopy has been used to identify the coordination of the carboxylate groups to the metal ion, with a characteristic band appearing around 1600 cm⁻¹. researchgate.net The IR spectra of metal mono- and polynitrilotriacetates suggest the formation of five-membered metallocycles. researchgate.net

Single-crystal X-ray diffraction provides definitive structural information. For example, the crystal structure of a novel mixed-metal complex with nitrilotriacetamides revealed a hexa-coordinated nickel center with a distorted octahedral geometry. atlantis-press.com Similarly, the structures of various lanthanide-NTA derivative complexes have been determined, showing how factors like the ionic radius of the metal affect bond lengths and complex stability. acs.org In a study of iron molybdenum nitrilotriacetate, the NTA ligand was found to chelate to molybdenum atoms via two carboxyl groups and the nitrogen atom, acting as a tetradentate ligand. rsc.org These structural studies are essential for understanding the coordination behavior of NTA and for the rational design of new complexes with specific properties.

Spectrophotometric Investigation of Complex Formation

UV-Visible spectrophotometry is a powerful technique for studying the formation of metal complexes in solution. By monitoring changes in the absorption spectra upon mixing a metal ion and disodium (B8443419) nitrilotriacetate, researchers can determine the stoichiometry, stability constants, and spectral properties of the resulting complexes.

The formation of a metal-NTA complex often leads to a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity (ε) compared to the free ligand or metal ion. For instance, the reaction between bismuth(III) and nitrilotriacetic acid has been shown to form two distinct complexes: a 1:1 (Bi:NTA) complex with an absorption maximum at 243 nm and a 1:2 complex with an absorption maximum at 271 nm. nih.gov The molar absorptivities for these species have been determined to be 8.00 x 10³ and 8.20 x 10³ L·mol⁻¹·cm⁻¹, respectively. nih.gov

Table 1: Spectrophotometric Data for Selected Metal-NTA Complexes

| Metal Ion | Stoichiometry (Metal:NTA) | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | log β |

|---|---|---|---|---|

| Bismuth(III) | 1:1 | 243 | 8.00 x 10³ | 17.53 |

| Bismuth(III) | 1:2 | 271 | 8.20 x 10³ | 26.56 |

| Nickel(II) | 1:1 | - | - | 11.54 |

| Copper(II) | 1:1 | - | - | 10.05 |

| Zinc(II) | 1:1 | - | - | 10.44 |

| Lead(II) | 1:1 | - | - | 11.47 |

Data sourced from multiple studies. nih.govresearchgate.net

X-ray Diffraction Studies of Solid-State Complexes

Studies on metal-NTA complexes have revealed diverse coordination environments. For example, a complex of chromium(III) with nitrilotriacetic acid, (4,4´-bipyH)Cr(ntaH)₂·2H₂O, was analyzed using X-ray crystallography. The analysis showed that the central Cr(III) atom is six-coordinate, bonded to two tridentate NTA ligands. Each NTA ligand coordinates to the chromium ion through the nitrogen atom and two oxygen atoms from two of the carboxylate groups, resulting in a distorted octahedral geometry (CrO₄N₂).

Similarly, a mixed-metal complex with the molecular formula C₁₂H₂₈N₈Na₂NiO₁₀, derived from a nitrilotriacetamide (B1596190) ligand, was found to have a hexa-coordinated nickel center. The nickel atom is bonded to six nitrogen atoms from two ligands, also forming a slightly distorted octahedral configuration. atlantis-press.com

The crystallographic data obtained from these studies are crucial for understanding the steric and electronic factors that govern the coordination of the NTA ligand.

Table 2: Crystallographic Data for a Chromium(III)-NTA Complex

| Parameter | Value |

|---|---|

| Empirical Formula | C₃₂H₃₅CrN₆O₁₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8501 |

| b (Å) | 13.157 |

| c (Å) | 26.842 |

| β (°) | 104.807 |

| Volume (ų) | 3363.1 |

| Coordination Geometry | Distorted Octahedral |

Data from the study of (4,4´-bipyH)Cr(ntaH)₂·2H₂O.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for studying the structure and dynamics of NTA complexes in solution. Both ¹H and ¹³C NMR can provide detailed information about the ligand's conformation and the nature of the metal-ligand interaction.

The ¹H NMR spectrum of free nitrilotriacetic acid typically shows a singlet for the six equivalent protons of the three methylene (B1212753) (-CH₂-) groups. scispace.com For disodium nitrilotriacetate in D₂O, this signal appears at approximately 3.814 ppm. chemicalbook.com Upon complexation with a metal ion, the chemical shifts of these protons can change significantly due to the influence of the metal's electronic environment. This shift can provide evidence of complex formation and information about the binding mode. For example, ¹H NMR spectroscopic titration of lanthanide ions (La³⁺ and Lu³⁺) with an NTA-derived ligand indicated the formation of both 1:2 and 1:1 metal-ligand species in solution. acs.org

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule and to probe how their vibrational frequencies change upon metal coordination. For NTA and its complexes, the most informative region of the IR spectrum is typically where the carboxylate group vibrations occur.

In the spectrum of solid nitrilotriacetic acid, a band around 1733 cm⁻¹ is characteristic of the C=O stretching vibration of the protonated carboxylic acid (-COOH) groups. researchgate.net When NTA coordinates to a metal ion as a carboxylate (-COO⁻), this band disappears and is replaced by two new bands: an asymmetric stretching vibration (νₐₛ) and a symmetric stretching vibration (νₛ). The asymmetric stretching band, often found around 1600 cm⁻¹, is particularly sensitive to the coordination environment. researchgate.netoup.com It has been observed that the frequency of the C=O band of the coordinated carboxylate group tends to shift to a higher wavenumber as the stability of the metal-NTA chelate increases. oup.com This correlation provides insight into the strength of the metal-oxygen bond.

Table 3: Characteristic IR Vibrational Frequencies (cm⁻¹) for NTA and its Metal Complexes

| Functional Group | Vibration Mode | Nitrilotriacetic Acid (H₃NTA) | Metal-NTA Complex |

|---|---|---|---|

| Carboxylic Acid (-COOH) | C=O Stretch | ~1733 | Absent |

| Coordinated Carboxylate (-COO⁻) | Asymmetric Stretch (νₐₛ) | - | ~1570 - 1630 |

| Coordinated Carboxylate (-COO⁻) | Symmetric Stretch (νₛ) | - | ~1400 - 1440 |

| C-H | Stretch | ~2950 - 3050 | ~2950 - 3050 |

Frequency ranges are approximate and vary depending on the specific metal ion and solid-state packing effects. researchgate.netoup.com

Environmental Biogeochemistry and Transformation Pathways

Photochemical and Chemical Degradation Routes in Aquatic Systems

In addition to biodegradation, NTA can undergo photochemical and chemical degradation in aquatic environments, although these pathways are generally considered less significant than microbial breakdown. atamanchemicals.comcanada.cawho.int Under certain conditions, exposure to sunlight can lead to the photochemical breakdown of NTA. This process can be influenced by the presence of photosensitizing substances in the water. nih.gov

Chemical degradation can also occur, for example, through ozonation during water treatment processes, which can significantly reduce NTA concentrations. canada.ca The photo-Fenton process, a type of advanced oxidation process, has also been shown to be effective in degrading NTA, though its efficiency can be affected by the presence of other organic and inorganic compounds in the water. tandfonline.com

Mobilization and Sequestration of Trace Metals in Environmental Compartments

NTA is a strong chelating agent, meaning it can form stable, water-soluble complexes with a variety of metal ions. canada.ca This property is central to its functionality but also raises concerns about its potential to mobilize heavy metals from sediments and soils into the water column. atamanchemicals.comwho.int

The interaction of NTA with heavy metals in aquatic sediments is a complex process. By forming soluble metal-NTA complexes, NTA can increase the concentration of heavy metals in the aqueous phase, a process known as mobilization. tandfonline.com The extent of this mobilization depends on several factors, including the concentration of NTA, the type and concentration of heavy metals in the sediment, and the presence of competing ions. iwaponline.com

Research has shown that at NTA concentrations between 0 and 200 µg/dm³, no significant mobilization of cadmium, zinc, copper, and lead is expected, with only a slight mobilization of nickel. iwaponline.com As NTA concentrations increase, a slight mobilization of other heavy metals may occur. iwaponline.com It is important to note that the biodegradation of NTA limits its potential for metal mobilization. iwaponline.comiwaponline.com Once the NTA is degraded, the complex is broken down, and the metal ions can be re-adsorbed to sediment particles or precipitate. nih.gov The degradation of metal-NTA complexes has been observed for several metals, including calcium, manganese, magnesium, copper, zinc, cadmium, and iron. nih.gov However, some metal-NTA complexes, such as nickel-NTA, have been found to be more resistant to degradation. nih.gov

Expected Mobilization of Heavy Metals from Sediment by NTA

| NTA Concentration Range (µg/dm³) | Expected Mobilization |

|---|---|

| 0 - 200 | No significant mobilization of Cd, Zn, Cu, Pb; slight mobilization of Ni. |

| 200 - 2000 | Slight mobilization of Ni, Cd, Zn, Cu, Pb. |

| > 2000 | Mobilization of Cd, Zn, Cu, Pb will take place. |

Data based on a review report by the Delft Hydraulics Laboratory (1980). iwaponline.com

Impact on Metal Speciation and Bioavailability in Natural Waters

Disodium (B8443419) nitrilotriacetate monohydrate, through its active component nitrilotriacetate (NTA), significantly influences the biogeochemistry of metals in natural aquatic environments. The primary mechanism of this influence is chelation, a process where the NTA molecule binds to metal ions to form stable, water-soluble complexes. This complexation alters the metal's chemical form, or speciation, which in turn dictates its bioavailability and potential toxicity to aquatic life.

In natural waters, a multitude of metal ions exist in various forms, including free hydrated ions, inorganic complexes, and complexes with organic matter. The free metal ion is widely considered the most bioavailable and toxic form. NTA, as a strong chelating agent, competes with other natural ligands to bind with these metal ions. By forming NTA-metal complexes, it reduces the concentration of the free metal ion in the water column. This sequestration of metal ions generally leads to a reduction in their immediate bioavailability and toxicity to organisms. For instance, research has demonstrated that complexing copper with NTA can greatly reduce its toxicity to aquatic life.

The effectiveness of NTA in chelating metals is dependent on the specific metal ion, the pH of the water, and the presence of other competing ions, particularly calcium and magnesium, which are typically present at high concentrations. In most natural water systems, NTA will be present predominantly as calcium and magnesium chelates due to the abundance of these ions. However, NTA also forms stable complexes with various heavy metals. The stability of these complexes, indicated by the stability constant (Log K), determines the extent to which NTA will affect the speciation of a particular metal. A higher stability constant indicates a stronger bond between NTA and the metal ion.

Beyond the water column, NTA has been shown to mobilize heavy metals from aquatic sediments. who.int By forming soluble complexes with metals that are otherwise bound to sediment particles, NTA can facilitate their release into the overlying water, potentially increasing their transport downstream. However, because these mobilized metals are in a complexed form, their bioavailability remains controlled by the chemistry of the NTA-metal complex.

The following table presents the stability constants for NTA complexes with several environmentally relevant metal ions, illustrating the strength of these interactions.

Source: Critical Survey of Stability Constants of NTA complexes, G. Anderegg, Pure Appl. Chem., 54 (1982) 2693-2758.

Environmental Transport and Persistence Research

Research into the environmental fate of disodium nitrilotriacetate monohydrate indicates that its primary transport and persistence characteristics are governed by its high water solubility and its susceptibility to biodegradation.

Studies have shown that NTA is not expected to significantly adsorb to soil or sediment particles. This low affinity for solid phases means that in aquatic systems, it will remain predominantly in the water column, facilitating its transport with water flow. Furthermore, it is not expected to evaporate from the water surface into the atmosphere. nih.gov

The persistence of NTA in the environment is limited due to its ready biodegradability in wastewater treatment plants, natural waters, and soils under a wide range of conditions. nih.gov The principal mechanism of degradation is microbial action, where microorganisms utilize NTA as a source of carbon and nitrogen. who.int This process involves the cleavage of the carbon-nitrogen bond, leading to the formation of intermediates such as iminodiacetate (B1231623), glyoxylate, and glycine (B1666218). who.int The ultimate metabolic end-products are simple inorganic compounds: carbon dioxide, water, ammonia, and nitrate (B79036). who.int

The rate of NTA biodegradation is influenced by several factors, including the acclimation of the microbial community, temperature, and the initial concentration of NTA. canada.cacapes.gov.br In environments where there has been previous exposure to NTA, microbial populations are already adapted, leading to more rapid degradation. capes.gov.br Conversely, in unexposed waters, a period of acclimation may be required before significant biodegradation occurs. capes.gov.br Research indicates that most NTA-metal complexes also degrade rapidly. canada.ca

Monitoring programs have established that despite its use, only low steady-state concentrations of NTA are typically found in natural waters. nih.gov This is a direct consequence of its effective removal and degradation in wastewater treatment and the receiving environment.

The following table summarizes research findings on the biodegradation half-life of NTA in various aquatic environments.

Analytical Methodologies for Disodium Nitrilotriacetate Monohydrate Determination

Chromatographic Techniques for NTA Quantification

Chromatography is a cornerstone of analytical chemistry, and several chromatographic methods have been adapted for the quantification of NTA. These techniques separate NTA from interfering components in a sample matrix before detection, providing a high degree of selectivity and sensitivity.

Gas Chromatography with Nitrogen-Specific Detection

Gas chromatography (GC) is a powerful technique for separating volatile compounds. Since NTA is a polar, non-volatile aminopolycarboxylic acid, a derivatization step is required to convert it into a more volatile form suitable for GC analysis. This typically involves esterification of the carboxylic acid groups. nih.govnih.gov Common derivatization procedures include the formation of methyl, n-propyl, or n-butyl esters. nih.govnih.gov For instance, NTA can be converted to its tri-n-butyl ester, which is sufficiently volatile and stable for GC separation. nih.gov Another approach involves derivatization using a boron trifluoride-methanol complex to form NTA-tri-methyl esters. nih.gov

Once derivatized, the NTA ester is injected into the gas chromatograph, where it is separated from other sample components on a capillary column, such as a commercial OV-210 column. nih.gov For detection, a nitrogen-specific detector (NSD), also known as a nitrogen-phosphorus detector (NPD), is often employed. This type of detector offers high selectivity for nitrogen-containing compounds, which significantly reduces background interference from the sample matrix and improves the signal-to-noise ratio. researchgate.net The combination of derivatization, GC separation, and nitrogen-specific detection provides a robust and sensitive method for NTA quantification in various samples, including water and wastewater. researchgate.net Quantitative analysis down to 0.010 mg/L has been demonstrated with this approach. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is also frequently used, providing definitive identification based on the mass fragmentation patterns of the NTA derivatives. nih.gov

Ion Exclusion Chromatography for Biological and Environmental Matrices

Ion chromatography (IC) is a premier technique for the analysis of ionic species and is particularly well-suited for determining NTA in aqueous environmental samples. conquerscientific.com Unlike GC, IC can often analyze NTA directly in its ionic form, circumventing the need for derivatization. The separation is typically achieved on a polymer-based anion-exchange column. researchgate.net

This method is highly effective for assessing water quality and monitoring pollutants in soil and air samples. conquerscientific.com One of the key advantages of IC is its ability to perform simultaneous multi-elemental analysis, which saves considerable time. researchgate.net For complex environmental matrices with high salt content, which can interfere with the analysis, advanced techniques like two-dimensional ion chromatography (2D-IC) can be employed to enhance resolution and column capacity. nih.gov

Detection in IC systems can be accomplished using conductivity detectors, often with a suppressor to reduce background eluent conductivity and enhance analyte signal. Alternatively, more selective detection methods can be used, such as potentiometric and amperometric detection with a copper electrode, which leverages the chelating nature of NTA. researchgate.net IC is a well-established regulatory technique for analyzing inorganic anions in environmental samples and offers a reliable alternative to spectroscopic techniques for cation analysis, providing valuable information on metal speciation. unil.ch

Colorimetric and Spectroscopic Methods for NTA Detection

Spectroscopic and colorimetric methods offer alternative, often simpler and more rapid, approaches for NTA determination. These methods are based on the interaction of NTA with light or its participation in color-forming chemical reactions.

A notable colorimetric method for determining NTA in soil samples involves a zinc-Zincon complex. tandfonline.com In this procedure, NTA is first extracted from the soil. After removing interfering cations using an ion-exchange resin, the extract is treated with a borate (B1201080) buffer (pH 9.2), zinc sulfate, and the indicator 2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene (Zincon). NTA chelates the zinc, causing a measurable change in the solution's color. The absorbance of the resulting blue-colored solution is measured at 620 nm, which is proportional to the NTA concentration. tandfonline.com This method has been shown to provide quantitative recovery of NTA from soil. tandfonline.com Titrimetric methods using metallochromic indicators also fall under this category, where NTA and other chelants like EDTA can be differentiated by titrating with specific metal ions (e.g., iron(III), copper(II)) to a visual color end-point with indicators such as Tiron or PAN. nih.gov

Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, have been reported for NTA and its salts, providing a basis for its identification and structural characterization. nih.gov Infrared spectroscopy, in particular, can be used to study NTA-metal chelates in aqueous solutions by observing the stretching bands of the carboxyl groups, which shift upon coordination with a metal ion. nih.gov

Electrochemical and Kinetic-Based Analytical Approaches

Electrochemical methods for NTA analysis are typically based on the strong affinity of NTA for metal ions. These techniques often utilize an NTA-modified electrode to capture metal ions or measure the electrochemical response of an NTA-metal complex. For example, an NTA-modified gold electrode can be used to determine copper(II) ions via adsorption transfer stripping voltammetry. mdpi.com In this setup, the NTA on the electrode surface chelates the metal ions from the sample, and the electrochemical signal generated by the captured metal is proportional to its concentration, which can be related back to the NTA.

Similarly, electrochemical sensors have been designed where NTA is grafted onto an electrode surface to enable the sensitive detection of specific metals, such as uranium. researchgate.net While these methods often measure the metal ion as an indirect indicator of the chelating agent's presence or capacity, they represent a sensitive analytical approach involving NTA. mdpi.comnih.gov

Kinetic-based methods of analysis rely on measuring the rate of a chemical reaction, which can be influenced by the concentration of an analyte. egyankosh.ac.in The initial rate method, for example, measures the reaction rate at the beginning of the reaction, where the rate is typically proportional to the analyte concentration. egyankosh.ac.in While the principles of kinetic analysis are well-established, specific, widely adopted kinetic methods for the direct quantification of NTA are less commonly reported in the literature compared to chromatographic and electrochemical approaches.

Method Validation and Inter-Laboratory Comparison Studies

To ensure that analytical results are reliable, consistent, and fit for purpose, the methods used must undergo rigorous validation. wjarr.com Method validation establishes key performance characteristics, including accuracy, precision, linearity, range, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netgavinpublishers.com

Accuracy : Refers to the closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.

Precision : Describes the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected by the method. loesungsfabrik.de

Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. loesungsfabrik.de

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. mt.com

The following table summarizes published validation parameters for different NTA analytical methods.

| Analytical Method | Parameter | Reported Value(s) | Reference |

| GC-MS | Method Detection Limit (MDL) | 0.006 mg/L | nih.gov |

| GC-MS | Recovery | 103-115% | nih.gov |

| GC-MS (Airborne) | Retention Efficiency | 94-101% | nih.gov |

| GC-MS (Airborne) | Method Quantitation Limit (MQL) | 4.8 µ g/sample | nih.gov |

| GC-MS (Airborne) | Reproducibility (RSD) | 0.9-2.4% | nih.gov |

| GC-NPD | Linearity Range | 0.006 - 50 mg/L | researchgate.net |

| GC-NPD | Recovery | 105-124% | researchgate.net |

| GC-NPD | Reproducibility (RSD) | < 2.1% | researchgate.net |

This table is generated from data found in the text.

Inter-laboratory comparison (ILC) studies, or proficiency tests, are crucial for assessing the performance of different laboratories using the same or different methods to analyze identical samples. nih.gov These studies help to establish the reproducibility and comparability of data generated by different organizations. While large-scale, dedicated ILCs for NTA are not extensively documented, collaborative trials like the EPA's Non-Targeted Analysis Collaborative Trial (ENTACT) have included a wide range of compounds and analytical techniques, contributing to the broader understanding of method performance across laboratories. nih.gov

Research Applications in Industrial Chemistry and Materials Science

Utilization as a Chelating Agent in Water Treatment Technologies

The primary function of disodium (B8443419) nitrilotriacetate in water treatment is to sequester problematic metal ions, thereby preventing precipitation, scale formation, and other detrimental effects. atamanchemicals.comatamankimya.com It is widely applied in industrial water systems to manage water hardness and control the reactivity of dissolved metal contaminants.

In boiler water systems, the presence of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), leads to the formation of insoluble mineral scales on heat transfer surfaces. This scaling reduces thermal efficiency and can lead to equipment failure. Disodium nitrilotriacetate is used extensively in boiler water treatment to prevent the accumulation of this mineral scale. atamanchemicals.comwho.int

The mechanism of scale inhibition involves chelation. Disodium nitrilotriacetate complexes with the hardness ions (Ca²⁺ and Mg²⁺), forming stable, soluble complexes. atamanchemicals.comnih.gov This process, known as sequestration, keeps the ions in solution and prevents them from precipitating as carbonate or sulfate scales. The sodium-calcium NTA complex, being relatively insoluble, can also form a protective coating on existing scale, retarding further formation. nih.gov Additionally, NTA salts are effective in removing existing iron oxide deposits, such as mill scale, in alkaline conditions, which results in a clean, degreased surface. nih.gov

Table 1: Stability Constants of NTA with Common Metal Ions in Water

| Metal Ion | Log K (Stability Constant) |

| Ca²⁺ | 6.4 |

| Mg²⁺ | 5.5 |

| Fe³⁺ | 15.9 |

| Cu²⁺ | 13.0 |

| Zn²⁺ | 10.7 |

This table illustrates the high affinity of NTA for metal ions commonly responsible for scale and corrosion in industrial water systems.

Beyond preventing hardness-related scale, disodium nitrilotriacetate is crucial for controlling a broader range of metal ions in industrial water systems. Uncontrolled metal ions can interfere with process chemistry, degrade product quality, and increase equipment downtime. irochelating.com By forming stable, water-soluble complexes, NTA effectively deactivates these ions. chemimpex.com This is vital in applications where even trace amounts of metal ions can catalyze undesirable reactions. For instance, it helps in removing heavy metals from wastewater streams through the formation of stable complexes. chemimpex.com

Applications in Chemical Process Engineering

The chelating properties of disodium nitrilotriacetate are leveraged in numerous chemical processes to improve efficiency, product quality, and process stability.

In metal finishing, disodium nitrilotriacetate is used in both cleaning and plating processes. nih.govnih.gov Alkaline metal cleaners often incorporate NTA to help dissolve water-insoluble metal oxides and hydroxides that form during corrosion. nih.gov This results in a cleaner, more uniform surface prepared for subsequent treatments like electroplating.

In electrodeposition processes, NTA serves as a complexing agent in the plating bath. It controls the concentration of metal ions available for deposition, which influences the properties of the resulting metallic coating. Research has shown its use as a complexing agent for Iron (III) in the development of alkaline solutions for the electrodeposition of Iron-Molybdenum alloys. researchgate.net

Disodium nitrilotriacetate is an important auxiliary chemical in textile manufacturing, from preparation to dyeing. nih.govnih.gov It is used to control water hardness during scouring, fulling, and desizing operations. nih.gov In bleaching processes, particularly with peroxide, it prevents metal-catalyzed degradation of the bleach, ensuring uniform whitening. nih.gov

During dyeing, NTA acts as a sequestering agent to prevent metal ions from interfering with the dye molecules. atamankimya.com This leads to brighter, more consistent colors and improved dye fixation. Research has demonstrated that trisodium (B8492382) nitrilotriacetate can be used as a biodegradable substitute for inorganic salts like sodium chloride and alkalis like sodium carbonate in the reactive dyeing of cotton fabrics. researchgate.net This substitution not only achieves comparable color yield and fastness but also significantly reduces the total dissolved solids (TDS) content in the dyeing effluent. researchgate.net

Table 2: Comparison of Effluent TDS in Conventional vs. NTA-based Reactive Dyeing

| Dyeing Process | Auxiliaries | Effluent TDS (Approx. ppm) |

| Conventional | Sodium Chloride & Sodium Carbonate | > 50,000 |

| NTA-based | Trisodium Nitrilotriacetate | < 20,000 |

Data adapted from studies on reactive dyeing of cotton, highlighting the environmental benefit of using NTA. researchgate.net

Role in Advanced Materials Synthesis

The strong chelating nature of the nitrilotriacetate anion makes it a valuable component in the controlled synthesis of complex materials. By forming stable complexes with metal ions, it regulates their reactivity and availability, influencing the nucleation and growth of nanoscale structures.

Nitrilotriacetate salts, such as the trisodium salt, serve as a crucial complexing agent in Chemical Bath Deposition (CBD) processes for synthesizing quantum dots (QDs). sigmaaldrich.comacs.org In the aqueous CBD solution, the nitrilotriacetate anion forms stable, water-soluble complexes with the metal precursors, such as cadmium (Cd²⁺). This chelation prevents the rapid, uncontrolled precipitation of metal hydroxides or chalcogenides by ensuring a slow and controlled release of the metal ions into the reaction medium. acs.orgroyalsocietypublishing.org

This controlled release is fundamental for the layer-by-layer growth of QDs on a substrate, leading to more uniform and higher-quality semiconductor thin films. For instance, in the deposition of CdSe or Mn-doped CdSe QDs, nitrilotriacetate is mixed with cadmium and selenium precursors to modulate the deposition rate and influence the final properties of the quantum dot layer. acs.orgroyalsocietypublishing.org The concentration of the chelating agent is a key parameter in optimizing the reaction conditions. google.com

Table 1: Role of Nitrilotriacetate in Quantum Dot Synthesis

| Parameter | Function of Nitrilotriacetate | Outcome |

|---|---|---|

| Metal Ion Chelation | Forms stable complexes with metal precursors (e.g., Cd²⁺). | Prevents rapid precipitation. |

| Controlled Ion Release | Slowly releases metal ions into the deposition bath. | Facilitates uniform, layer-by-layer growth. |

| Process Control | Modulates the reaction kinetics of the CBD process. | Improves quality and homogeneity of the QD film. |

In the electrochemical synthesis of magnetic materials, nitrilotriacetate salts act as a complexing agent within the electrolytic bath. sigmaaldrich.com This method is used to produce metallic alloy nanoparticles and ferrite materials. The nitrilotriacetate anion complexes with metal ions (e.g., iron, manganese, zinc, cobalt) in the electrolyte solution, which influences the reduction potential of these ions. sigmaaldrich.comunigoa.ac.in

By stabilizing the metal ions in the solution, the chelating agent helps to control their deposition onto the cathode. This controlled deposition is essential for forming homogenous, crystalline magnetic nanoparticles with desired stoichiometry and magnetic properties. For example, the nitrilotriacetate precursor method has been successfully used in the synthesis of Mn-Zn ferrite nanoparticles, a class of soft magnetic materials with important industrial applications. unigoa.ac.in The presence of the chelating agent ensures that the different metal ions are available at the electrode surface in the correct ratio for the formation of the desired ferrite phase.

Nitrilotriacetate demonstrates a dual functionality in the synthesis of various metallic nanoparticles, acting as both a stabilizing agent and, in some cases, a reducing agent. sigmaaldrich.com

As a stabilizer , the NTA molecule adsorbs onto the surface of newly formed nanoparticles. Its carboxylate groups bind to the metal surface, creating a charged layer that imparts electrostatic repulsion between particles. This repulsion prevents the nanoparticles from aggregating, ensuring the formation of a stable, well-dispersed colloidal suspension. acs.orgdiva-portal.orgrsc.org This stabilizing role is critical in controlling the final size and shape of the nanoparticles. Research has shown that in the sonoelectrochemical synthesis of silver nanoparticles, the concentration of NTA is a key factor in determining whether the final product consists of spheres, rods, or dendrites. acs.orgnih.gov Without NTA, only large, randomly shaped aggregates are typically formed. acs.org

In certain systems, particularly in the synthesis of gold nanoparticles, nitrilotriacetate can also function as a reducing agent . sigmaaldrich.com In a one-pot synthesis, it can reduce gold(III) ions to metallic gold (Au⁰) while simultaneously acting as a capping agent for the resulting nanoparticles. This dual-purpose capability simplifies the synthesis process by eliminating the need for a separate reducing agent.

Intercalation Chemistry in Layered Materials (e.g., Layered Double Hydroxides)

Layered double hydroxides (LDHs) are materials with positively charged brucite-like layers and charge-compensating anions in the interlayer region. nih.gov The ability to exchange these interlayer anions allows for the intercalation of functional molecules like nitrilotriacetate, creating hybrid materials with unique properties.

Nitrilotriacetate anions can be incorporated into the interlayer space of LDHs, primarily through anion exchange. researchgate.net In this process, the LDH material, often synthesized with simple anions like nitrate (B79036) (NO₃⁻) or chloride (Cl⁻), is exposed to a solution containing the nitrilotriacetate salt. The trivalent nitrilotriacetate anion [N(CH₂COO)₃]³⁻ displaces the original monovalent anions from the interlayer gallery. nih.govacs.org

The primary driving force for this exchange is the strong electrostatic attraction between the highly charged nitrilotriacetate anion and the positively charged LDH layers. mdpi.com This process results in a significant expansion of the interlayer spacing (basal spacing) of the LDH, which can be confirmed by powder X-ray diffraction (PXRD). acs.org For example, studies on ZnAlEu-LDHs have shown that the intercalation of NTA increases the interlayer gallery height. nih.govacs.org In some cases, NTA has been observed to co-intercalate with residual nitrate ions from the precursor material, indicating a complex interplay of factors governing the exchange process. nih.govusp.br

Table 2: Interlayer Expansion of LDH upon Nitrilotriacetate Intercalation

| LDH System | Interlayer Anion | Interlayer Spacing (Å) | Reference |

|---|---|---|---|

| ZnAlEu-LDH | Nitrate | (baseline) | nih.govacs.org |

| ZnAlEu-LDH | Nitrilotriacetate (NTA) | 7.2 | nih.govacs.org |

Note: Interlayer spacing is calculated from the basal spacing determined by PXRD, assuming a layer thickness of 4.8 Å.

Once intercalated within the confined interlayer space of an LDH, the nitrilotriacetate anion can function as a solid-state chelating agent. nih.govsapub.org This transforms the LDH from a material that primarily exchanges anions into one capable of capturing and binding metal cations from a solution. sapub.org The chelating functional groups of the NTA are oriented within the interlayer gallery, making them accessible to metal ions that diffuse into the LDH structure.

This property has been demonstrated in the complexation of transition metal ions such as Cu(II) and Ni(II). semanticscholar.org The LDH-NTA hybrid material effectively sequesters these cations by forming stable chelate complexes within its layered structure. sapub.orgsemanticscholar.org This process is distinct from simple surface adsorption and represents a form of chelation in a solid-state, confined environment. researchgate.net The ability of intercalated NTA to bind metal ions makes these hybrid materials promising candidates for applications in environmental remediation, such as the removal of heavy metal contaminants from water. nih.govsapub.org

Fundamental Biological Interactions and Mechanistic Studies

Chelation-Mediated Modulation of Essential Element Homeostasis

Disodium (B8443419) nitrilotriacetate monohydrate, a salt of nitrilotriacetic acid (NTA), is a potent chelating agent that forms stable complexes with a variety of di- and trivalent metal ions. nih.gov This property is central to its biological interactions, as it can significantly influence the homeostasis of essential elements within biological systems. By binding to these ions, NTA can alter their concentration, transport, and availability, thereby modulating a range of physiological processes.

In biological fluids, disodium nitrilotriacetate readily complexes with calcium (Ca²⁺) and magnesium (Mg²⁺) ions, which are crucial for numerous cellular functions. The stability of these complexes is a key factor in determining the impact of NTA on the homeostasis of these essential cations. nih.gov The formation of Ca-NTA and Mg-NTA complexes can effectively reduce the concentration of free Ca²⁺ and Mg²⁺ in the medium. nih.gov This sequestration can, in turn, influence a multitude of physiological processes that are dependent on the concentration of these free ions, such as nerve impulse transmission, muscle contraction, and enzymatic activities. nih.gov

The dynamics of this complexation are influenced by the pH and ionic strength of the biological medium. nih.gov In physiological conditions, NTA has a strong affinity for both calcium and magnesium. This chelation can be particularly significant in environments where the concentration of these ions is high, such as in certain bodily fluids and tissues. The ability of NTA to buffer calcium ion concentrations has been explored in experimental settings, sometimes in conjunction with other chelators like EGTA, to precisely control the free calcium levels for studying calcium-dependent cellular processes. nih.gov

| Ion | Effect of NTA Chelation | Influencing Factors | Biological Relevance |

|---|---|---|---|

| Calcium (Ca²⁺) | Forms stable Ca-NTA complexes, reducing free Ca²⁺ concentration. | pH, Ionic Strength | Modulation of nerve transmission, muscle function, and enzymatic reactions. Used to buffer Ca²⁺ in research. nih.gov |

| Magnesium (Mg²⁺) | Forms stable Mg-NTA complexes, reducing free Mg²⁺ concentration. | pH, Ionic Strength | Impact on enzymatic activities and cellular metabolism. |

Beyond its interaction with calcium and magnesium, disodium nitrilotriacetate can also modulate the bioavailability of essential trace elements. This can have both positive and negative implications depending on the specific element and the biological context.

For instance, NTA has been shown to influence the bioavailability of iron . In some contexts, NTA can enhance iron mobilization and absorption. nih.govnih.gov This is attributed to its ability to form soluble and readily absorbable iron-NTA complexes, which can facilitate the uptake of iron in the intestine. nih.gov

Conversely, the strong chelating properties of NTA can also lead to a decrease in the bioavailability of other trace elements, such as zinc . By forming stable complexes with zinc ions, NTA can hinder their absorption and utilization by the body. nih.govmdpi.com The impact of NTA on zinc bioavailability is a complex interplay of factors including the presence of other dietary components like phytates, which are also known to inhibit zinc absorption. nih.govmdpi.com

Studies have also investigated the effect of NTA on the distribution of manganese . Research indicates that NTA can form stable and diffusible complexes with manganese, leading to its increased excretion from the body. nih.gov This suggests that NTA can decrease the biological retention time of manganese. The interaction between zinc and manganese bioavailability has also been a subject of study, with findings suggesting that zinc can impact manganese bioavailability and protect against its potential cytotoxicity. nih.gov

| Trace Element | Effect of NTA on Bioavailability | Mechanism |

|---|---|---|

| Iron (Fe) | Can enhance absorption and mobilization. nih.govnih.gov | Forms soluble and absorbable iron-NTA complexes. nih.gov |

| Zinc (Zn) | Can decrease absorption and utilization. nih.govmdpi.com | Forms stable, less bioavailable zinc-NTA complexes. mdpi.com |

| Manganese (Mn) | Can increase excretion and reduce retention. nih.gov | Forms stable and diffusible manganese-NTA complexes. nih.gov |

Investigation of Microbial Community Responses to NTA

The introduction of nitrilotriacetate into various environments has prompted investigations into the responses of microbial communities. These studies have revealed that microbial populations can adapt to the presence of NTA, leading to its biodegradation. tandfonline.com The adaptation process often involves a lag phase, after which an increase in NTA degradation is observed. nasa.gov This suggests an induction of specific enzymatic pathways in response to NTA exposure.

The diversity of NTA-degrading microorganisms is notable, with various bacterial species capable of utilizing NTA as a sole source of carbon and nitrogen. nih.govcdnsciencepub.comnih.gov These bacteria have been isolated from diverse habitats, including soil, sewage, and freshwater environments. cdnsciencepub.com However, environmental factors such as salinity can influence the rate of NTA metabolism by these microorganisms. nih.gov The ability of microbial communities to adapt to and degrade NTA is a crucial aspect of its environmental fate. This adaptation can be influenced by the structure of the microbial community and the presence of other organic compounds. The study of these microbial responses is essential for understanding the bioremediation potential of NTA-contaminated sites. taylorfrancis.com

Enzymatic Systems Involved in NTA Metabolism in Microorganisms

The microbial degradation of nitrilotriacetate is facilitated by specific enzymatic systems. A key enzyme in the aerobic degradation of NTA is NTA monooxygenase . nih.gov This enzyme catalyzes the initial step in the breakdown of NTA, which involves the oxidative cleavage of the tertiary amine to form iminodiacetate (B1231623) (IDA) and glyoxylate. nih.gov The substrate specificity of monooxygenases is a critical factor in their catalytic activity. nih.govresearchgate.netlibretexts.org

Following the initial cleavage by NTA monooxygenase, the resulting iminodiacetate is further metabolized. In some bacteria, a membrane-bound iminodiacetate dehydrogenase is involved in the conversion of IDA to glycine (B1666218) and glyoxylate. nih.gov Another enzyme, iminodiacetate oxidase , has also been identified and purified from NTA-degrading bacteria, which catalyzes the conversion of IDA. nih.gov

In anaerobic environments, a different enzymatic pathway is utilized. A denitrifying bacterium has been shown to possess an NTA dehydrogenase-nitrate reductase enzyme complex . nih.govasm.org This complex catalyzes the initial oxidation of NTA to iminodiacetate and glyoxylate, with nitrate (B79036) serving as the electron acceptor. nih.gov The NTA dehydrogenase component of this complex exhibits high specificity for NTA as its substrate. nih.gov

| Enzyme/System | Metabolic Pathway | Function | Products |

|---|---|---|---|

| NTA monooxygenase | Aerobic | Initial oxidative cleavage of NTA. nih.gov | Iminodiacetate, Glyoxylate. nih.gov |

| Iminodiacetate dehydrogenase | Aerobic | Metabolism of iminodiacetate. nih.gov | Glycine, Glyoxylate. nih.gov |

| Iminodiacetate oxidase | Aerobic | Metabolism of iminodiacetate. nih.gov | Glycine, Glyoxylate. nih.gov |

| NTA dehydrogenase-nitrate reductase complex | Anaerobic | Initial oxidation of NTA. nih.govasm.org | Iminodiacetate, Glyoxylate. nih.gov |

Concluding Perspectives on Disodium Nitrilotriacetate Monohydrate Research

Current Gaps and Future Directions in Academic Research

Despite decades of research on NTA and its salts, several knowledge gaps persist, paving the way for future academic exploration. A primary area of concern is the complete understanding of its biodegradation pathways and the fate of its metabolic intermediates in diverse environmental matrices. While the general biodegradability of NTA is well-established, the specific microbial processes and the influence of environmental factors on the degradation of its various metal complexes require further elucidation.

Future research should prioritize the following areas:

Long-term ecological impacts: While studies have indicated that NTA has a low environmental impact at current usage levels, the long-term consequences of its accumulation in specific environmental compartments, such as sediments and groundwater, are not fully understood. scispace.comsigmaaldrich.comnih.gov Long-term monitoring studies are needed to assess potential chronic effects on ecosystems.

Metal mobilization and speciation: The very property that makes NTA useful—its ability to chelate metals—also raises concerns about the potential for metal mobilization from sediments and soils. nih.gov Further research is needed to develop predictive models for the speciation of NTA-metal complexes under various environmental conditions and to understand their bioavailability and toxicity to aquatic organisms.

Development of next-generation chelating agents: There is a growing demand for highly effective and environmentally benign chelating agents. Research efforts are being directed towards the development of biodegradable alternatives to traditional aminopolycarboxylates like EDTA, with NTA often serving as a benchmark. semanticscholar.orgacs.org

Table 1: Key Research Gaps and Future Directions

| Research Area | Current Gaps | Future Research Directions |

|---|---|---|

| Biodegradation | Incomplete understanding of microbial degradation pathways for various metal-NTA complexes. Limited data on the formation and fate of metabolic intermediates. | Elucidation of specific enzymatic pathways involved in the breakdown of NTA and its complexes. Investigation into the influence of co-contaminants on biodegradation rates. |

| Ecotoxicology | Lack of long-term studies on the chronic effects of NTA and its degradation products on diverse ecosystems. Insufficient data on the bioavailability and toxicity of different metal-NTA species. | Long-term monitoring of NTA concentrations and ecological impacts in various environmental compartments. Development of sensitive biomarkers to assess the sublethal effects of NTA on aquatic life. |

| Metal Mobilization | Limited predictive models for NTA-induced metal mobilization from sediments and soils under varying environmental conditions. | Development of sophisticated geochemical models to predict the speciation and transport of NTA-metal complexes. Field studies to validate model predictions and assess real-world impacts. |

Methodological Advancements and Emerging Technologies in NTA Studies

Recent years have witnessed significant advancements in analytical techniques and the emergence of new technologies that are poised to revolutionize the study of NTA and its environmental interactions. These methodological improvements offer greater sensitivity, specificity, and efficiency in detecting and characterizing NTA and its complexes.

Advanced analytical techniques are providing new insights into the behavior of NTA in the environment. For instance, the use of ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (UPLC-Q-TOF-MS) allows for the rapid and sensitive speciation analysis of metal-chelator complexes in aqueous matrices. researchgate.net This enables researchers to distinguish between different forms of NTA and their metal complexes, which is crucial for understanding their environmental fate and toxicity.

Emerging technologies that hold promise for future NTA research include:

Computational Chemistry: Quantum mechanical calculations and molecular modeling are becoming increasingly powerful tools for predicting the stability, structure, and reactivity of NTA-metal complexes. alliedacademies.org These computational approaches can complement experimental studies and provide a deeper understanding of the fundamental interactions governing NTA's behavior.

Nanotechnology: The application of nanomaterials in environmental science is a rapidly growing field. alliedacademies.org Nanotechnology could offer innovative solutions for the detection and removal of NTA from contaminated water, for example, through the development of highly selective nanosensors or nanocatalysts for its degradation.

High-Throughput Screening (HTS): HTS techniques, often used in drug discovery, can be adapted to accelerate the screening of microorganisms for their ability to degrade NTA and its complexes. nih.govmdpi.com This could lead to the discovery of novel and more efficient bioremediation strategies.

Isotopic Labeling: The use of stable or radioactive isotopes can be employed to trace the metabolic pathways of NTA degradation in microorganisms and to quantify its uptake and transformation in complex environmental systems. researchgate.net

Table 2: Emerging Technologies in NTA Research

| Technology | Application in NTA Studies | Potential Impact |

|---|---|---|

| Advanced Mass Spectrometry | Speciation analysis of NTA-metal complexes in environmental samples. | Improved understanding of NTA's environmental chemistry and bioavailability. |

| Computational Modeling | Prediction of the thermodynamic stability and reactivity of NTA complexes. | Enhanced ability to model the environmental fate and transport of NTA. |

| Nanotechnology | Development of nanosensors for real-time monitoring of NTA. Creation of nanocatalysts for efficient NTA degradation. | More effective and efficient methods for NTA detection and remediation. |

| High-Throughput Screening | Rapid screening of microbial consortia for NTA biodegradation capabilities. | Accelerated discovery of novel bioremediation agents and pathways. |

Broader Implications for Environmental Science and Chemical Engineering

The research on Disodium (B8443419) nitrilotriacetate monohydrate has significant implications for both environmental science and chemical engineering, influencing regulatory policies, industrial practices, and the development of sustainable technologies.

From an environmental science perspective, the extensive study of NTA has provided a valuable case study for the environmental risk assessment of widely used chemicals. nih.gov Its history, from initial concerns about its environmental impact to its eventual acceptance as a biodegradable alternative to phosphates in detergents, highlights the importance of comprehensive scientific evaluation. epa.gov The ongoing research into its environmental fate continues to inform our understanding of how chelating agents interact with natural systems. Key implications include:

Wastewater Treatment: NTA's biodegradability in wastewater treatment plants is a major advantage. scispace.comsigmaaldrich.com Research into optimizing its removal and understanding the factors that can inhibit its degradation is crucial for ensuring the effective treatment of municipal and industrial effluents.

Remediation of Contaminated Sites: The ability of NTA to mobilize heavy metals is being explored for the remediation of contaminated soils and sediments. science.gov However, this application requires careful management to prevent the uncontrolled release of toxic metals into the environment.

Eutrophication Control: The substitution of phosphates with NTA in detergents has contributed to efforts to control eutrophication in freshwater bodies.

In the field of chemical engineering, NTA's properties as a chelating agent have led to its use in a wide array of industrial applications. nih.gov Research in this area focuses on optimizing its performance and exploring new applications. Broader implications for chemical engineering include:

Industrial Water Treatment: NTA is used to prevent the formation of scale in boilers and cooling towers by sequestering calcium and magnesium ions.

Textile and Paper Industries: It is used as a stabilizer for bleaching agents and to control metal ion impurities that can affect product quality.

Metal Finishing: NTA is employed in metal cleaning and plating processes.

Development of Green Chemistry: The push for biodegradable chelating agents like NTA aligns with the principles of green chemistry, which seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com

Table 3: Industrial Applications of Nitrilotriacetic Acid and its Salts

| Industry | Application | Function of NTA |

|---|---|---|

| Detergents | Builder in laundry and dishwashing detergents | Sequesters hardness ions (Ca²⁺, Mg²⁺), improving cleaning efficiency. |

| Water Treatment | Boiler and cooling water treatment | Prevents scale formation and corrosion by chelating metal ions. |

| Pulp and Paper | Bleaching processes | Stabilizes hydrogen peroxide by sequestering transition metal ions. |

| Textiles | Dyeing and finishing | Improves dye leveling and prevents precipitation of metal hydroxides. |

| Metal Finishing | Electroplating and metal cleaning | Forms soluble complexes with metal ions, facilitating their removal or deposition. |

| Agriculture | Micronutrient fertilizers | Enhances the bioavailability of essential metals to plants. |

Compound Index

| Compound Name |

|---|

| Disodium nitrilotriacetate monohydrate |

| Nitrilotriacetic acid (NTA) |

| Ethylenediaminetetraacetic acid (EDTA) |

Q & A

Q. What standardized analytical methods ensure purity assessment of disodium nitrilotriacetate monohydrate in pharmaceutical-grade research?

- Methodological Answer : The United States Pharmacopeia (USP) outlines a comparative approach using cupric nitrate solutions and nitrilotriacetic acid (NTA) spiked standards . Key steps include:

Standard Stock Solution : Accurately weigh ~100 mg NTA, dissolve in 0.5 mL ammonium hydroxide, and dilute to 10 mL with water .

Test/Standard Solutions : Mix 1.0 g of this compound with cupric nitrate solution, sonicate if necessary, and analyze via UV-Vis spectroscopy or HPLC for contaminant quantification .

- Critical Parameter : Compliance is determined by numerical limits rather than qualitative comparisons to avoid ambiguity .

Q. How does this compound coordinate with metal ions, and what experimental approaches validate its chelation efficiency?

- Methodological Answer : The compound acts as a tridentate ligand , binding via two carboxylate oxygen atoms and one tertiary nitrogen atom. To assess chelation:

Spectroscopic Titration : Use UV-Vis or fluorescence spectroscopy to monitor changes in absorbance/emission upon incremental addition of metal ions (e.g., Fe³⁺, Cu²⁺, Ca²⁺) .

Stability Constant Calculation : Employ potentiometric titrations at controlled pH (3–10) to determine logK values for metal complexes .

- Example : For Fe³⁺, prepare a 10 mM solution of the ligand in deionized water, add Fe(NO₃)₃, and measure complex stability via Job’s method .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported coordination geometries of disodium nitrilotriacetate metal complexes?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation:

Sample Preparation : Grow crystals via slow evaporation of aqueous solutions containing stoichiometric ratios of ligand and metal salts (e.g., Zn²⁺, Na⁺) .

Data Analysis : Compare bond lengths (e.g., M–O/N distances) and coordination numbers (e.g., octahedral vs. tetrahedral geometries) with literature. For example, Na–O bonds in disodium hydrogen nitrilotriacetate average 2.35–2.50 Å .

Q. What experimental strategies reconcile contradictions in carcinogenicity studies of nitrilotriacetate salts in animal models?

- Methodological Answer : Discrepancies arise from dosage, exposure duration, and model selection. To address this:

Dose-Response Design : Conduct studies with graded doses (e.g., 0.1–2.0% dietary inclusion) in Wistar rats over 12–24 months .

Biomarker Analysis : Measure urinary β-glucuronidase activity and renal Ca²⁺ deposition to correlate toxicity with metabolic disruption .

Q. How can this compound be optimized as a ligand in nanoparticle synthesis?

- Methodological Answer : Adapt protocols from trisodium NTA-based synthesis (e.g., iron oxide NPs):

Ligand Exchange : Replace trisodium NTA with disodium salt in thermal decomposition routes; adjust pH to 8–9 to enhance solubility .

Characterization : Use TEM and XRD to compare particle size/distribution. For example, disodium NTA may yield smaller NPs due to weaker steric effects vs. trisodium analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.